N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide typically involves the reaction of 4-bromo-2-fluoroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine to facilitate the acylation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of N-(4-iodo-2-fluorophenyl)-3-methylbut-2-enamide.
Oxidation: Formation of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enoic acid.
Reduction: Formation of N-(4-bromo-2-fluorophenyl)-3-methylbutanamide.
Hydrolysis: Formation of 4-bromo-2-fluoroaniline and 3-methylbut-2-enoic acid.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-methylbut-2-enamide
- N-(4-bromo-2-fluorophenyl)benzamide
- N-(4-bromo-2-fluorophenyl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-7(2)5-11(15)14-10-4-3-8(12)6-9(10)13/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMQNHEOJWTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Br)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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